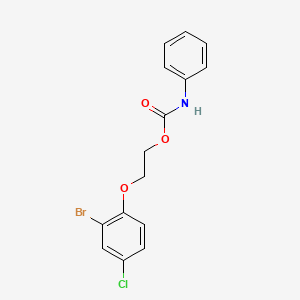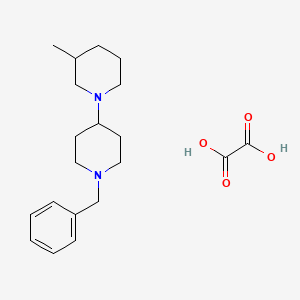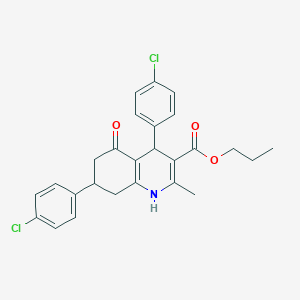
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide, also known as DTTC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has been shown to exhibit a photochromic effect, which means that it changes color when exposed to light. This effect is due to the reversible photoisomerization of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide between its closed form and open form. The closed form of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is yellow, while the open form is colorless. This photochromic effect has potential applications in optical data storage and molecular switches.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications such as drug delivery and bioimaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, its photochromic effect makes it a useful tool for optical studies. However, one of the limitations of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in scientific research. One potential direction is the development of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide-based organic semiconductors with improved performance for electronic devices. Another direction is the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in biomedical applications such as drug delivery and bioimaging. Additionally, the photochromic effect of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide could be further explored for its potential applications in optical data storage and molecular switches.
In conclusion, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has shown significant potential in various scientific research applications. Its ease of synthesis and photochromic effect make it a useful tool for lab experiments, while its non-toxic and biocompatible properties make it a promising candidate for biomedical applications. Further research is needed to explore the full potential of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in various fields.
Métodos De Síntesis
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide can be synthesized through a simple three-step process. The first step involves the condensation of anthranilic acid with thionyl chloride to form 2-chloroanthranilic acid. The second step involves the reaction of 2-chloroanthranilic acid with potassium phthalimide to form N-phthalimido-2-chloroanthranilic acid. Finally, the third step involves the reaction of N-phthalimido-2-chloroanthranilic acid with thiophene-2-carboxylic acid to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has shown potential in various scientific research applications. One of the most significant applications is in the field of organic electronics. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and transistors.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO3S/c21-17-12-4-1-2-5-13(12)18(22)15-10-11(7-8-14(15)17)20-19(23)16-6-3-9-24-16/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRWCOMKYRSEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)

![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)